![molecular formula C25H19NO3 B14396319 N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide CAS No. 87503-49-9](/img/structure/B14396319.png)
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a 4-methylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of naphthalene-1-carboxamide with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound, N-(4-methylbenzoyl)naphthalene-1-carboxamide.
Esterification: The intermediate compound is then subjected to esterification with phenol in the presence of a catalyst such as sulfuric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to a reduction in lipid accumulation in cells.
Vergleich Mit ähnlichen Verbindungen
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound has a similar benzoyl group but differs in the presence of a piperidine ring instead of a naphthalene ring.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: This compound contains two 4-methylbenzoyl groups and a succinic acid backbone, differing in its overall structure and functional groups.
Eigenschaften
CAS-Nummer |
87503-49-9 |
|---|---|
Molekularformel |
C25H19NO3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[N-(naphthalene-1-carbonyl)anilino] 4-methylbenzoate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)25(28)29-26(21-10-3-2-4-11-21)24(27)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
InChI-Schlüssel |
QMZMWJFOEGUDTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)ON(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


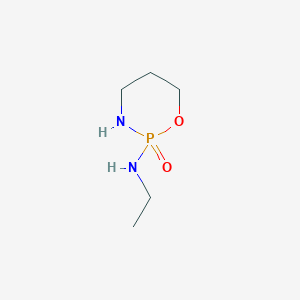
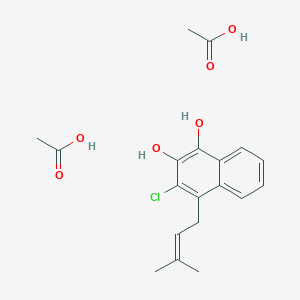
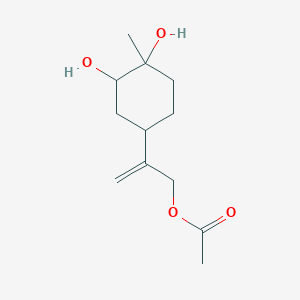
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
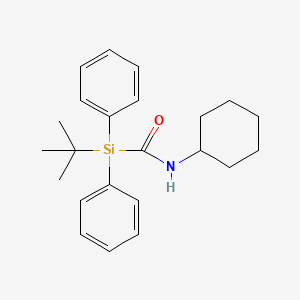
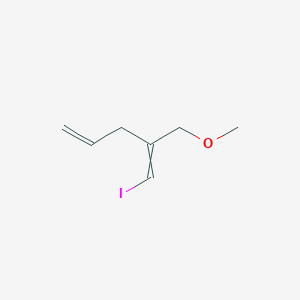
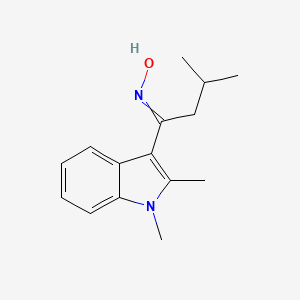
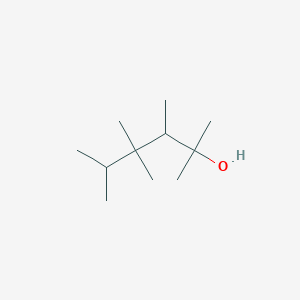
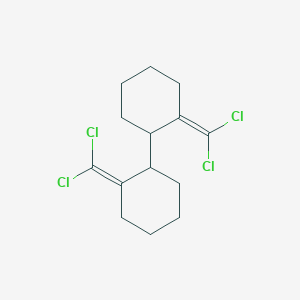
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
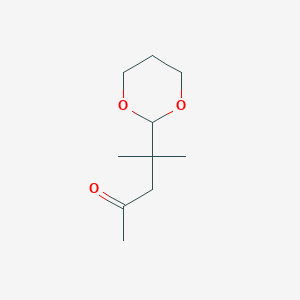
![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
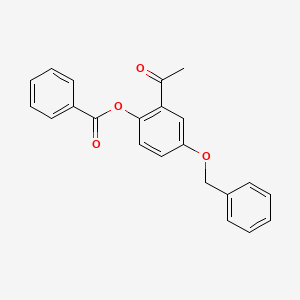
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
